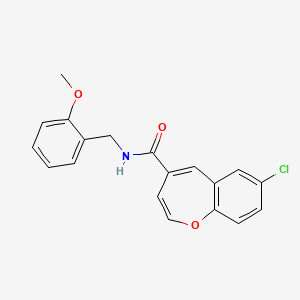

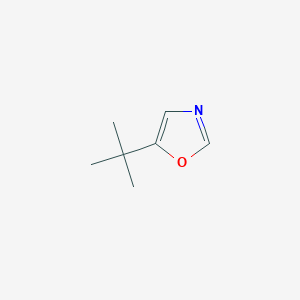

![molecular formula C20H24N4O B2680528 2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 932988-54-0](/img/structure/B2680528.png)

2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been identified as a potent inhibitor of certain enzymes and receptors that are involved in various physiological processes. In

Applications De Recherche Scientifique

Anticancer Activity

Pyrimidine derivatives have emerged as promising candidates in cancer therapy. Their resemblance to the nucleotide base pairs of DNA and RNA makes them valuable for cancer treatment. Specifically, 2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine has been investigated for its anticancer potential. Researchers have designed and developed novel derivatives with this scaffold, aiming to enhance their efficacy against cancer cells . Further studies are needed to explore its mechanism of action and potential clinical applications.

Kinase Inhibition

Certain pyrimidine derivatives exhibit kinase inhibitory activity. For instance, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine compounds demonstrated potent inhibition of both CDK2 and CDK5. Compound 61, in particular, showed remarkable activity against these kinases . Kinase inhibitors play a crucial role in cancer therapy by disrupting signaling pathways involved in cell proliferation and survival.

Thrombin Inhibition

Efforts to identify follow-on compounds to razaxaban led to the discovery of a bicyclic tetrahydropyrazolopyridinone scaffold, which retained potent binding activity to factor Xa (fXa). This scaffold, related to pyrimidine, has implications in anticoagulant therapy and thrombin inhibition . Thrombin inhibitors are crucial for preventing blood clot formation.

α1-Adrenergic Receptor Affinity

Structural modifications of pyrimidine derivatives have also been explored for their α1-adrenergic receptor affinity. The compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1 demonstrated interesting interactions with these receptors. Computational studies, including docking simulations and molecular dynamics, shed light on its binding mechanisms . α1-adrenergic receptors play a role in regulating blood pressure and vascular tone.

Oxime Ester Synthesis

In a different context, a simple and efficient protocol was developed for the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters . These compounds hold potential in various applications, including medicinal chemistry and drug development . Oxime esters are versatile intermediates in organic synthesis.

Mécanisme D'action

Target of Action

It is known that pyrazolo[1,5-a]pyrimidines, the core structure of this compound, have been identified as strategic compounds for optical applications .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compounds .

Biochemical Pathways

It is known that pyrazolo[1,5-a]pyrimidines can be used in optical applications, suggesting that they may interact with light-sensitive biochemical pathways .

Pharmacokinetics

It is known that pyrazolo[1,5-a]pyrimidines have simpler and greener synthetic methodologies, which could potentially influence their bioavailability .

Result of Action

It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which suggests that they may have diverse effects depending on their specific structure and the presence of electron-donating groups .

Action Environment

It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned, suggesting that they may be sensitive to changes in their environment .

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-14-8-10-23(11-9-14)20-12-15(2)21-19-13-17(22-24(19)20)16-6-4-5-7-18(16)25-3/h4-7,12-14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUMAVWIXQJCGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

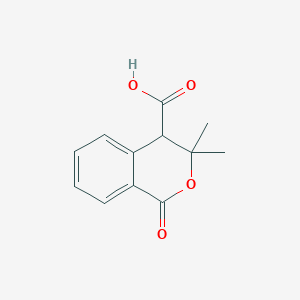

![(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2680449.png)

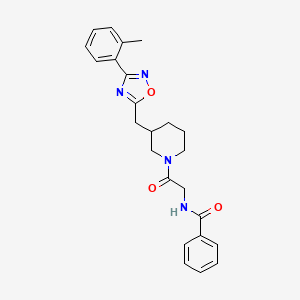

![5-(Cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2680456.png)

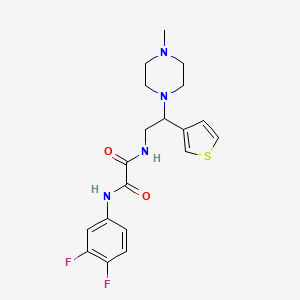

![5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2680457.png)

![2-Methoxy-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]ethanone](/img/structure/B2680459.png)

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2680464.png)